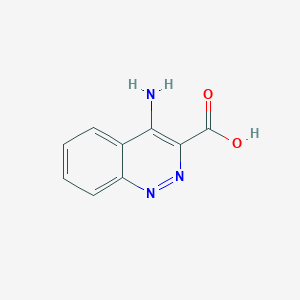

4-アミノシンノリン-3-カルボン酸

概要

説明

“4-Aminocinnoline-3-carboxylic acid” is a chemical compound with the CAS Number: 2408968-52-3 . It has a molecular weight of 225.63 . The IUPAC name for this compound is 4-aminocinnoline-3-carboxylic acid hydrochloride .

Synthesis Analysis

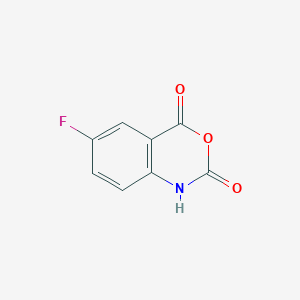

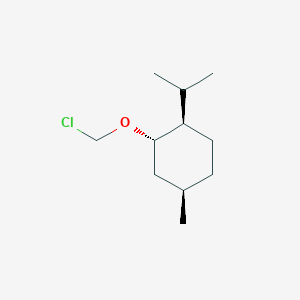

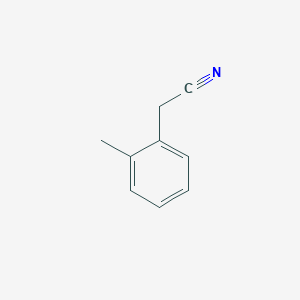

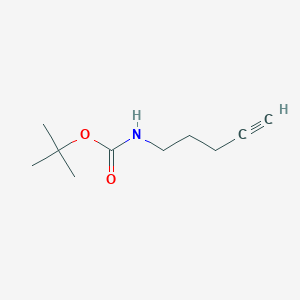

The synthesis of “4-Aminocinnoline-3-carboxylic acid” and similar compounds has been discussed in several papers . For instance, one method involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds . Another method involves the use of thionyl chloride (SOCl2) to convert carboxylic acids into acid chlorides .

Molecular Structure Analysis

The InChI code for “4-Aminocinnoline-3-carboxylic acid” is 1S/C9H7N3O2.ClH/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14;/h1-4H,(H2,10,11)(H,13,14);1H .

Chemical Reactions Analysis

Carboxylic acids, such as “4-Aminocinnoline-3-carboxylic acid”, can undergo a variety of reactions . They can react with bases to form ionic salts, undergo substitution of the hydroxyl hydrogen, and be converted into esters, among other reactions .

Physical and Chemical Properties Analysis

科学的研究の応用

抗マラリア薬の開発

4-アミノシンノリン-3-カルボン酸: 誘導体は、抗マラリア薬としての可能性が探求されています。この研究は、よく知られた抗マラリア薬であるクロロキンとの構造的類似性から来ています。 シンノリン部分の修飾は、現在の治療法で観察されている有効性の向上と耐性の軽減を目的としています .

チロシンキナーゼ阻害

この化合物は、チロシンキナーゼ阻害剤として作用する新規誘導体の合成に使用されてきました。 これらの酵素はシグナル伝達において重要な役割を果たし、さまざまな癌の治療の標的となっています .

細胞周期停止

4-アミノシンノリン-3-カルボン酸誘導体に関する研究では、それらが細胞周期停止を誘導できることが示されています。 これは、癌治療に使用される化合物にとって貴重な特性であり、癌細胞の増殖を停止させることができます .

アポトーシス誘導

4-アミノシンノリン-3-カルボン酸のいくつかの誘導体は、癌細胞でアポトーシスを誘導することがわかった。 アポトーシスまたはプログラムされた細胞死は、癌細胞を選択的に排除するために利用できるメカニズムです .

複素環式化合物の合成

この化合物は、幅広い複素環式化合物の合成における構成要素として役立ちます。 これらの化合物は、医薬品化学や材料科学など、さまざまな用途を持っています .

生物活性研究

その興味深い生物活性プロファイルのために、4-アミノシンノリン-3-カルボン酸はその構造活性関係を理解するための多くの研究の対象となっています。 この研究は、より強力で選択的な薬剤の設計に役立ちます .

薬理活性探索

シンノリン誘導体に関連する広範囲な薬理活性は、4-アミノシンノリン-3-カルボン酸を新しい治療薬の探索のための貴重な化合物にします。 その誘導体は、抗菌特性を含むさまざまな生物活性についてスクリーニングされています .

作用機序

Target of Action

The primary targets of 4-Aminocinnoline-3-carboxylic acid are Tyrosine kinases and Topoisomerase I . These enzymes play a crucial role in cell division and DNA replication, making them common targets for anticancer agents .

Mode of Action

4-Aminocinnoline-3-carboxylic acid interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes such as cell division and DNA replication .

Pharmacokinetics

The development of cinnoline-based molecules has been noted for their contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 4-Aminocinnoline-3-carboxylic acid’s action include the induction of cell cycle arrest . This can lead to apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .

Safety and Hazards

将来の方向性

The future directions for “4-Aminocinnoline-3-carboxylic acid” and similar compounds could involve the development of more atom-economic, safe, and practical methods for obtaining these compounds . This could include the discovery of direct and catalytic methods that align with green chemistry principles .

生化学分析

Biochemical Properties

It is known that cinnoline derivatives, which include 4-Aminocinnoline-3-carboxylic acid, have been found to interact with various enzymes and proteins . For instance, 4-aminocinnoline-3-carboxamides have been reported to exhibit inhibition of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development .

Cellular Effects

Cinnoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These activities suggest that 4-Aminocinnoline-3-carboxylic acid may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that cinnoline derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . For instance, 4-aminocinnoline-3-carboxamides have been found to inhibit BTK, suggesting that they may exert their effects through enzyme inhibition .

Temporal Effects in Laboratory Settings

It is known that cinnoline derivatives can exhibit long-term effects on cellular function

特性

IUPAC Name |

4-aminocinnoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7-5-3-1-2-4-6(5)11-12-8(7)9(13)14/h1-4H,(H2,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRLZPYEYCGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162360 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143232-59-1 | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cinnolinecarboxylic acid, 4-amino-, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

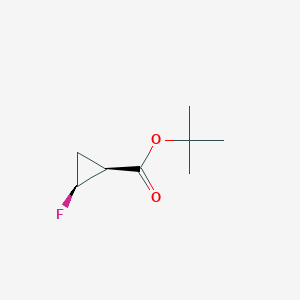

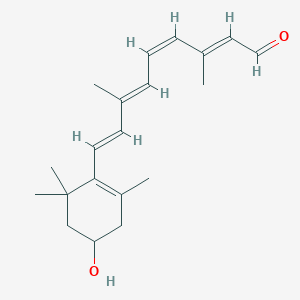

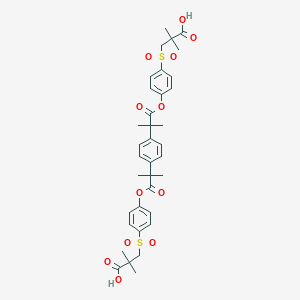

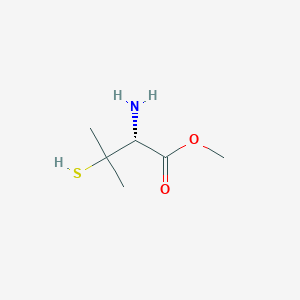

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

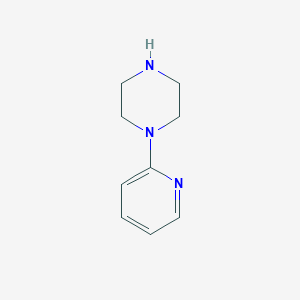

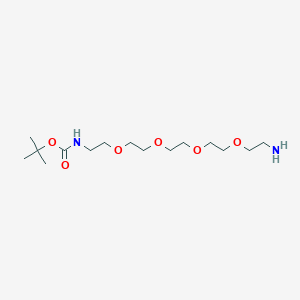

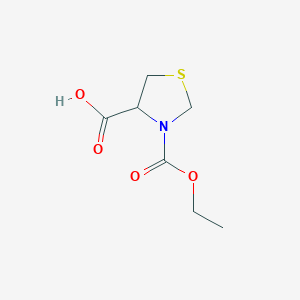

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128499.png)

![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)